molecular formula C15H17BrN4O3 B280453 1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine

1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine

Cat. No. B280453
M. Wt: 381.22 g/mol
InChI Key: NGTPPZJXVHBSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine, also known as BRD7389, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine works by inhibiting the activity of several enzymes and proteins, including bromodomain-containing proteins, histone acetyltransferases, and lysine-specific demethylase 1. These enzymes and proteins are involved in various cellular processes, including gene expression, cell cycle regulation, and DNA repair.
Biochemical and Physiological Effects:
1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been shown to have antiviral activity against several viruses, including Zika virus and dengue virus.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine is its specificity for certain enzymes and proteins, which makes it a useful tool for studying the role of these molecules in disease. However, its potency and selectivity can also limit its use in certain experiments, as high concentrations of the compound may be required to achieve the desired effect.

Future Directions

There are several future directions for the study of 1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine, including the development of more potent and selective inhibitors, the identification of new targets for the compound, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the use of 1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine in combination with other drugs or therapies may enhance its efficacy and reduce the potential for drug resistance.

Synthesis Methods

1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine can be synthesized using a multi-step process that involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 2-furoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperazine to obtain 1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine.

Scientific Research Applications

1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. It has been shown to inhibit the activity of several enzymes and proteins that play a crucial role in these diseases.

properties

Molecular Formula

C15H17BrN4O3

Molecular Weight

381.22 g/mol

IUPAC Name

[4-(4-bromo-1,5-dimethylpyrazole-3-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C15H17BrN4O3/c1-10-12(16)13(17-18(10)2)15(22)20-7-5-19(6-8-20)14(21)11-4-3-9-23-11/h3-4,9H,5-8H2,1-2H3

InChI Key

NGTPPZJXVHBSMS-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)Br

Canonical SMILES

CC1=C(C(=NN1C)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)Br

Origin of Product

United States

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